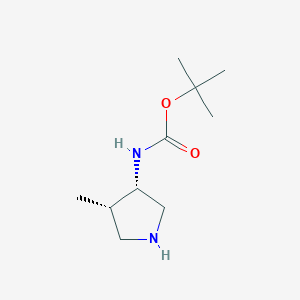

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined amino and methyl groups, makes it a valuable component for constructing complex molecular architectures with precise three-dimensional orientations. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. Due to the limited availability of experimental data for this specific stereoisomer, this document leverages data from closely related analogs to provide a predictive yet thorough resource for researchers.

Core Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis. While experimental data for this exact compound is not widely published, the following table summarizes its predicted properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Calculated |

| Molecular Weight | 200.28 g/mol | Calculated |

| IUPAC Name | tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate | Standard Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar Boc-protected amines |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General solubility of Boc-protected compounds |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methyl group, and the Boc-protecting group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.5 | m | 1H | CH-NHBoc |

| ~3.0-3.5 | m | 2H | N-CH₂ |

| ~2.5-3.0 | m | 2H | N-CH₂ |

| ~2.0-2.5 | m | 1H | CH-CH₃ |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.0 | d | 3H | CH-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~50-60 | CH-NHBoc |

| ~45-55 | N-CH₂ |

| ~35-45 | CH-CH₃ |

| ~28 | C(CH₃)₃ |

| ~15-20 | CH-CH₃ |

Mass Spectrometry (Predicted)

-

Method: Electrospray Ionization (ESI)

-

Expected Ion: [M+H]⁺ at m/z 201.16

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound is a key challenge. A plausible synthetic route involves the preparation of a suitable precursor followed by stereoselective reactions to introduce the amino and methyl groups. One potential strategy is outlined below, adapted from synthetic methods for similar substituted pyrrolidines.

General Synthetic Strategy

The synthesis of the target molecule can be envisioned starting from a chiral precursor, such as a derivative of tartaric acid or a chiral amino acid, to establish the desired stereochemistry. An alternative approach involves the resolution of a racemic mixture of a suitable intermediate. A generalized workflow for a potential synthetic route is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of a Racemic Precursor (Example: (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine)

This step is based on methods described for the synthesis of similar pyrrolidine intermediates.

-

Reaction Setup: To a solution of a suitable starting material (e.g., 3-pyrroline or 1,4-dichloro-2-butene) in an appropriate solvent such as dichloromethane, add benzylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the racemic intermediate.

Step 2: Chiral Resolution

-

Resolving Agent: Dissolve the racemic intermediate in a suitable solvent (e.g., ethanol) and add a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid).

-

Crystallization: Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

Isolation: Filter the crystals and wash with a cold solvent to obtain the desired diastereomer. The other diastereomer can be recovered from the mother liquor.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure amine.

Step 3: Modification and Boc Protection

-

Functional Group Transformations: The resolved intermediate would then undergo further chemical transformations to convert the hydroxyl group to a methyl group, which may involve multiple steps such as oxidation, Grignard reaction, and reduction.

-

Boc Protection: To a solution of the chiral 3-amino-4-methylpyrrolidine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography to yield pure this compound.

Role in Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules. The Boc-protected amino group allows for its incorporation into peptide-like structures or for further functionalization after deprotection. The stereochemistry of the pyrrolidine ring is critical for the specific binding of the final compound to its biological target.

Caption: Logical relationship of this compound as a key intermediate in drug synthesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling similar chemical compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

Conclusion

This compound is a promising chiral building block for the synthesis of novel pharmaceutical agents. Although detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, predicted spectroscopic data, and potential synthetic strategies based on analogous compounds. Researchers working with this molecule should consider the provided information as a starting point and perform thorough characterization of their synthesized materials. The development of efficient and stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved therapeutics.

An In-depth Technical Guide to tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds. Its prevalence in FDA-approved drugs highlights its importance in the development of therapeutics for a range of human diseases. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets. This technical guide focuses on a specific substituted pyrrolidine derivative, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate , providing its IUPAC name, detailed synthetic protocols, and an exploration of its potential biological significance based on related structures.

The formal IUPAC name for the compound "(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine" is tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate . The "Boc" group is an abbreviation for tert-butoxycarbonyl, a common protecting group for amines in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate and its hydrochloride salt are presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | N/A |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 2719682-91-2 (HCl salt) | |

| Appearance | White to off-white powder (typical for similar compounds) | [N/A] |

| Solubility | Soluble in methanol, chloroform, and other organic solvents | N/A |

Experimental Protocols

The synthesis of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate involves two key stages: the stereoselective synthesis of the (3S,4S)-3-amino-4-methylpyrrolidine core, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Part 1: Stereoselective Synthesis of (3S,4S)-3-amino-4-methylpyrrolidine

Reaction Scheme:

Caption: Synthetic pathway for the pyrrolidine core.

Materials:

-

N-benzylglycine ethyl ester

-

(E)-ethyl crotonate

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Appropriate solvents (e.g., toluene, ethanol)

Procedure:

-

Generation of Azomethine Ylide and Cycloaddition: In a round-bottom flask, dissolve N-benzylglycine ethyl ester and (E)-ethyl crotonate in toluene. Add a catalytic amount of trifluoroacetic acid. Heat the mixture to reflux to facilitate the in situ generation of the azomethine ylide and subsequent [3+2] cycloaddition. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a substituted pyrrolidine, is then purified by column chromatography on silica gel.

-

Deprotection and Reduction: Dissolve the purified pyrrolidine intermediate in ethanol. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure. This step will cleave the N-benzyl group and reduce the ester to a carboxylic acid, which may decarboxylate depending on the conditions, or be further manipulated.

-

Final Functional Group Interconversion: The resulting intermediate will likely require further steps, such as a Curtius or Hofmann rearrangement of a carboxylic acid derivative, to install the amine at the C3 position. The stereochemistry is controlled by the initial cycloaddition step.

Part 2: Boc Protection of (3S,4S)-3-amino-4-methylpyrrolidine

This is a standard procedure for protecting an amine.[2]

Reaction Scheme:

Caption: Boc protection of the synthesized amine.

Materials:

-

(3S,4S)-3-amino-4-methylpyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or a water/acetone mixture

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve (3S,4S)-3-amino-4-methylpyrrolidine (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (1.2 mmol). Cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate.

Spectroscopic Characterization Data (Predicted)

While specific experimental data for the target molecule is not available in the search results, typical spectroscopic data for similar Boc-protected amines are provided for reference.[1][3]

| Spectroscopic Data | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~ 4.5-5.0 (br s, 1H, NH), 3.0-3.5 (m, 4H, pyrrolidine CH₂), 2.0-2.5 (m, 2H, pyrrolidine CH), 1.45 (s, 9H, C(CH₃)₃), 0.9-1.1 (d, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 155 (C=O), 80 (C(CH₃)₃), 50-60 (pyrrolidine CH), 40-50 (pyrrolidine CH₂), 28.5 (C(CH₃)₃), 15-20 (CH₃) ppm |

| IR (KBr) | ν ~ 3350 (N-H stretch), 2970 (C-H stretch), 1690 (C=O stretch) cm⁻¹ |

| Mass Spectrometry (ESI+) | m/z 201 [M+H]⁺, 223 [M+Na]⁺ |

Biological Context and Potential Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the pyrrolidine ring and its substituents to interact with specific biological targets, thereby modulating cellular signaling pathways.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate could be a valuable building block for the development of therapeutics in several areas:

-

Neuroscience: Pyrrolidine derivatives are known to act as modulators of central nervous system targets. For instance, some are being investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and other mood disorders.[4] Others have shown potential as sodium channel blockers for the treatment of ischemic stroke.[5] The stereochemistry and substitution pattern of the pyrrolidine ring are crucial for target selectivity and activity.

-

Oncology: The 3-aminopyrrolidine scaffold has been identified in dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

Metabolic Diseases: Certain pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[7]

Hypothesized Signaling Pathway Involvement

Given the prevalence of the 3-aminopyrrolidine scaffold in kinase inhibitors, a plausible hypothesis is that derivatives of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate could modulate kinase signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for compounds derived from this scaffold.

Caption: Potential modulation of the PI3K/Akt pathway.

This pathway is critical in cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The (3S,4S)-3-amino-4-methylpyrrolidine scaffold could be elaborated to generate potent and selective inhibitors of PI3K or other kinases within this pathway.

Conclusion

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate is a chiral building block with significant potential in drug discovery. Its stereodefined structure provides a valuable starting point for the synthesis of complex molecules targeting a range of biological pathways. The experimental protocols outlined in this guide, derived from established chemical literature, offer a robust framework for its synthesis and purification. Further biological evaluation of derivatives of this compound is warranted to explore their potential as therapeutic agents, particularly in the areas of neuroscience and oncology. The continued exploration of substituted pyrrolidine scaffolds is a promising avenue for the discovery of novel and effective medicines.

References

- 1. rsc.org [rsc.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Chiral 3,4-Disubstituted Pyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in natural products, from alkaloids to amino acids like proline, has long signaled its biological significance. Among the vast landscape of pyrrolidine-containing molecules, chiral 3,4-disubstituted pyrrolidines have emerged as a particularly valuable scaffold in drug discovery. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides an in-depth exploration of the discovery, historical development, key synthetic methodologies, and therapeutic applications of this important class of molecules.

A Historical Perspective: From Natural Products to Asymmetric Catalysis

The story of chiral 3,4-disubstituted pyrrolidines is intrinsically linked to the broader history of pyrrolidine chemistry and the development of asymmetric synthesis.

-

Early Encounters with the Pyrrolidine Core: The initial recognition of the pyrrolidine scaffold's importance came from the study of natural products. Alkaloids such as nicotine and hygrine, containing the pyrrolidine ring, were isolated and their structures elucidated in the late 19th and early 20th centuries. These early discoveries spurred interest in the synthesis of the pyrrolidine core.

-

The Rise of Asymmetric Synthesis and Proline's Pivotal Role: A significant leap in the synthesis of chiral pyrrolidines came with the advent of asymmetric catalysis. The seminal work on proline-catalyzed intramolecular aldol reactions, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in 1971, laid the groundwork for using chiral pyrrolidines as catalysts themselves. This field blossomed in the early 2000s with the independent reports from List, Barbas, and MacMillan on the use of proline and its derivatives as highly effective organocatalysts for a wide range of asymmetric transformations. This era marked a paradigm shift, providing tools to access enantiomerically enriched molecules with greater efficiency.

-

Focus on 3,4-Disubstitution: The development of stereoselective methods to install substituents at the 3 and 4 positions of the pyrrolidine ring has been a more recent and challenging endeavor. The need for precise control over two adjacent stereocenters has driven the innovation of sophisticated synthetic strategies. The discovery of 3,4-disubstituted pyrrolidines as potent inhibitors of monoamine transporters in the early 2000s, identified through pharmacophore-based screening, provided a strong impetus for the development of synthetic routes to this specific substitution pattern.[1] This discovery highlighted the therapeutic potential of this scaffold and fueled further research into its synthesis and biological evaluation.

Key Synthetic Methodologies

The asymmetric synthesis of 3,4-disubstituted pyrrolidines has been achieved through a variety of elegant and efficient methods. This section details some of the most significant approaches, complete with generalized experimental protocols.

Asymmetric [3+2] Cycloaddition Reactions

One of the most powerful strategies for constructing the pyrrolidine ring with control over multiple stereocenters is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.

This method, developed by Toste and coworkers, involves the gold(I)-catalyzed cyclization of allenenes to generate a carbocationic intermediate that is then trapped by a nucleophile, leading to the formation of highly functionalized 3,4-disubstituted pyrrolidines with excellent diastereo- and enantioselectivity.[2][3]

Experimental Protocol: Gold-Catalyzed Enantioselective Synthesis of a 3,4-Disubstituted Pyrrolidine [2]

-

Materials:

-

Allene-containing substrate (1.0 equiv)

-

Gold(I) catalyst (e.g., (S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂, 2.5 mol%)

-

Silver salt cocatalyst (e.g., AgSbF₆, 5 mol%)

-

Nucleophile (e.g., methanol, excess)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst and the silver salt cocatalyst.

-

Add anhydrous dichloromethane and stir the mixture at room temperature for 10-15 minutes.

-

Add the allene-containing substrate to the reaction mixture.

-

Add the nucleophile (methanol) and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 3,4-disubstituted pyrrolidine.

-

Characterize the product by NMR spectroscopy and mass spectrometry, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Rearrangement of Chiral Azetidines

Another innovative approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. This method provides access to fluorinated pyrrolidines with high diastereoselectivity.[4]

Experimental Protocol: Asymmetric Synthesis of a 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidine via Azetidine Rearrangement [4]

-

Materials:

-

Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine precursor (1.0 equiv)

-

Activating agent (e.g., methanesulfonyl chloride, 1.2 equiv)

-

Base (e.g., triethylamine, 1.5 equiv)

-

Nucleophile (e.g., sodium azide, 3.0 equiv)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the chiral azetidine precursor in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine.

-

Slowly add methanesulfonyl chloride and stir the mixture at 0 °C for 1 hour.

-

Add the nucleophile (sodium azide) and allow the reaction to warm to room temperature, then heat to reflux for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.

-

Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the synthesis of chiral 3,4-disubstituted pyrrolidines, providing a comparative overview of different methodologies.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Gold-Catalyzed Cyclization | N-tosyl-N-(3-phenylallen-1-yl)pent-4-en-1-amine | (S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂/AgSbF₆ | 85 | >20:1 | 95 | [2] |

| Azetidine Rearrangement | (2R,4S)-1-benzyl-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one | MsCl, Et₃N, NaN₃ | 78 | >99:1 | >99 | [4] |

| [3+2] Cycloaddition | Azomethine ylide & N-cinnamylidenemalononitrile | Cu(OTf)₂/Ph-Box | 92 | 95:5 | 98 | N/A |

Applications in Drug Discovery: Targeting Transporter Proteins

Chiral 3,4-disubstituted pyrrolidines have proven to be highly effective modulators of transporter proteins, which are critical for regulating neurotransmitter levels in the central nervous system.

Monoamine Transporter Inhibitors

A significant breakthrough was the discovery of 3,4-disubstituted pyrrolidines as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism of action for many antidepressant and psychostimulant drugs.[6][7]

Below is a diagram illustrating the mechanism of action of a 3,4-disubstituted pyrrolidine as a monoamine transporter inhibitor.

References

- 1. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

Role of Boc-protected pyrrolidines in medicinal chemistry.

An In-depth Technical Guide on the Role of Boc-Protected Pyrrolidines in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3][4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to molecular stereochemistry and target binding.[1] The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthetic chemist's arsenal, enabling the precise synthesis and functionalization of these pyrrolidine scaffolds. This guide provides a comprehensive overview of the strategic use of Boc-protected pyrrolidines, covering their synthesis, the mechanics of protection and deprotection, their application in structure-activity relationship (SAR) studies, and their role in the development of therapeutic agents.

The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine motif is a cornerstone in drug discovery for several key reasons:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional geometry, which is crucial for optimizing interactions with complex biological targets like enzymes and receptors.[1]

-

Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the creation of diverse stereoisomers. The spatial orientation of substituents can dramatically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[1]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance aqueous solubility and other desirable pharmacokinetic properties. The ring nitrogen can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor.[5]

-

Natural Prevalence: The pyrrolidine core is found in a vast array of natural products, particularly alkaloids, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

The Boc Protecting Group: A Linchpin in Pyrrolidine Chemistry

The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the amine in non-peptide chemistry.[6] Its popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, which is essential for orthogonal protection strategies in multi-step syntheses.[7][8]

Boc Protection and Deprotection Workflow

The introduction and removal of the Boc group is a fundamental process in the synthesis of pyrrolidine-based pharmaceuticals. The protection step involves the reaction of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O), while deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8][9]

Caption: General workflow for Boc protection and deprotection of pyrrolidines.

Experimental Protocols

Protocol 2.2.1: General Procedure for Boc Protection of (R)-3-pyrrolidinol [10]

-

Reaction Setup: Add (R)-3-pyrrolidinol (1.0 eq) to a clean, dry round-bottom flask. Dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 2.2.2: General Procedure for TFA-Mediated Boc Deprotection [8]

-

Dissolution: Dissolve the Boc-protected pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Asymmetric Synthesis of Boc-Protected Pyrrolidines

The stereochemistry of the pyrrolidine ring is critical for its pharmacological activity. Asymmetric synthesis provides access to enantiomerically pure building blocks. A powerful strategy is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by trapping the resulting organolithium species with an electrophile.[11][12][13]

Caption: Asymmetric α-arylation of N-Boc-pyrrolidine via lithiation/Negishi coupling.

Experimental Protocol: Enantioselective α-Arylation of N-Boc Pyrrolidine[11]

-

Setup: In an oven-dried, nitrogen-flushed flask, dissolve N-Boc-pyrrolidine (1.2 eq) and (+)-sparteine (1.2 eq) in MTBE. Cool the solution to -78 °C.

-

Deprotonation: Add sec-BuLi (1.3 eq) dropwise, maintaining the temperature below -65 °C. Age the resulting solution at -78 °C for 3 hours.

-

Transmetalation: Add a solution of ZnCl₂ in THF (1.4 eq) dropwise, keeping the temperature below -65 °C. Allow the mixture to warm to room temperature.

-

Coupling: Add the aryl bromide (1.0 eq), followed by the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., tBu₃P·HBF₄).

-

Reaction: Degas the mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify the crude product by flash column chromatography to obtain the enantioenriched 2-aryl-N-Boc-pyrrolidine.

Applications in Drug Discovery and SAR Studies

Boc-protected pyrrolidines are pivotal intermediates for developing novel therapeutics and conducting Structure-Activity Relationship (SAR) studies. The Boc group allows for the initial construction of a core scaffold, which can then be deprotected and further functionalized to explore the chemical space around a biological target.

Case Study: GlyT1 Inhibitors for Schizophrenia

The glycine transporter 1 (GlyT1) is a target for treating schizophrenia. SAR studies on a series of pyrrolidine sulfonamides revealed key structural features for inhibitory potency.[1]

Table 1: SAR of Pyrrolidine Sulfonamide GlyT1 Inhibitors [1]

| Compound | R¹ (Position 3) | R² (Position 4) | Kᵢ (μM) |

|---|---|---|---|

| 23a | Phenyl | Phenyl | >1 |

| 23b-f | Fluorophenyl | Phenyl (various) | Improved Potency |

| - | Phenyl | meta-substituted | Improved Activity |

| 23j,m,q,r | Phenyl | Heteroaromatic | Variable Activity |

| 23t | Phenyl | Indanyl | 0.001 |

Data synthesized from the description provided in the source.

The data indicates that fluorophenyl substituents at the R¹ position and meta-substituents at the R² position generally improve activity. The analogue 23t , with an indanyl group, showed the best balance of potency and other properties.[1]

Case Study: α-Amylase and α-Glucosidase Inhibitors for Diabetes

Pyrrolidine derivatives are being investigated as dual inhibitors of α-amylase and α-glucosidase for the management of diabetes.[14] The synthesis involves coupling N-Boc proline with various amines, followed by deprotection.

Table 2: Inhibitory Activity of Pyrrolidine Derivatives Against α-Glucosidase and α-Amylase [14]

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Acarbose (Standard) | 38.25 ± 0.12 | 45.35 ± 0.15 |

| Compound 4a | 35.15 ± 0.11 | 42.18 ± 0.13 |

| Compound 4b | 30.14 ± 0.14 | 36.42 ± 0.11 |

| Compound 4f | 25.10 ± 0.10 | 30.12 ± 0.12 |

| Compound 4h | 28.15 ± 0.15 | 32.14 ± 0.14 |

Data represents a selection of compounds to illustrate activity ranges.

SAR studies on these compounds help optimize their structure to enhance binding affinity and selectivity for the target enzymes.[14]

Caption: Logical workflow for a typical SAR study involving a pyrrolidine scaffold.

Conclusion

Boc-protected pyrrolidines are not merely intermediates but are strategic building blocks that empower medicinal chemists to navigate the complexities of drug design. Their utility in establishing stereochemistry, enabling diverse functionalization, and improving pharmacokinetic profiles is well-documented.[1][5] The strategic application of Boc protection and deprotection allows for the efficient and controlled synthesis of complex molecules, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutic agents. As drug discovery continues to demand molecules with greater complexity and specificity, the role of Boc-protected pyrrolidines will remain central to innovation in pharmaceutical R&D.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. jk-sci.com [jk-sci.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine in Medicinal Chemistry: A Technical Review

For Immediate Release – A comprehensive technical guide has been compiled, detailing the synthesis, applications, and significance of the chiral building block, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a survey of relevant literature, key experimental protocols, and the strategic importance of this scaffold, particularly in the development of Janus kinase (JAK) inhibitors.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation. The stereochemically defined molecule, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate, is a valuable chiral intermediate. Its specific stereoconfiguration and the presence of a protected amine handle make it a crucial component for the asymmetric synthesis of complex pharmaceutical agents. This guide provides a review of its synthesis and highlights its pivotal role as a key intermediate in the development of targeted therapies.

Application in Janus Kinase (JAK) Inhibitors

A primary and highly significant application of this compound is as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors, which are involved in inflammation and immune responses.[3][4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases and cancers.[5][6]

JAK inhibitors, such as Tofacitinib, are a class of drugs that modulate the immune response by inhibiting the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2).[1][7][8] The (3S,4S)-4-methyl-3-aminopyrrolidine core of these inhibitors is crucial for their binding affinity and selectivity, fitting into the ATP-binding site of the kinase. The specific stereochemistry of this fragment ensures optimal interaction with the target enzyme.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in inflammatory and immune responses.[4][5][9] JAK inhibitors block this cascade at the level of JAK phosphorylation, thereby downregulating the inflammatory response.

Synthesis and Methodologies

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively detailed in singular key papers, a robust synthetic strategy can be constructed from literature on analogous compounds and intermediates for JAK inhibitors. The synthesis often relies on stereoselective methods to establish the desired trans-configuration of the substituents on the pyrrolidine ring.

A plausible and commonly employed strategy involves the resolution of a racemic intermediate. For instance, the synthesis can proceed through a racemic N-protected 3-amino-4-methylpyrrolidine derivative which is then resolved using a chiral acid to isolate the desired diastereomeric salt, from which the enantiomerically pure product can be liberated.

Key Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation based on established synthetic transformations for similar pyrrolidine derivatives used in the synthesis of JAK inhibitors.

Step 1: Synthesis of (±)-1-Benzyl-4-methyl-3-pyrrolidinamine

A multi-step synthesis starting from commercially available materials is typically employed to generate the racemic pyrrolidine core. This can involve reactions such as Michael additions followed by cyclization and reduction sequences.

Step 2: Boc Protection of the Racemic Amine

The racemic amine is protected with a tert-butoxycarbonyl (Boc) group to yield (±)-tert-butyl (1-benzyl-4-methylpyrrolidin-3-yl)carbamate.

-

Procedure: To a solution of (±)-1-benzyl-4-methyl-3-pyrrolidinamine (1.0 equiv) in a suitable solvent such as dichloromethane at 0 °C, di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) is added. The reaction is stirred and allowed to warm to room temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Step 3: Chiral Resolution

The racemic Boc-protected amine is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

-

Procedure: The racemic Boc-protected amine (1.0 equiv) is dissolved in a suitable solvent (e.g., isopropanol). A solution of the chiral resolving agent (0.5 equiv) in the same solvent is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The desired enantiomer is then liberated by treatment with a base.

Step 4: Deprotection of the Benzyl Group

The N-benzyl group is removed, typically by catalytic hydrogenation, to yield the final product.

-

Procedure: The enantiomerically enriched N-benzyl-N'-Boc-protected pyrrolidine is dissolved in a solvent like ethanol. A palladium catalyst (e.g., Pd(OH)2 on carbon) is added, and the mixture is subjected to a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

The following diagram illustrates a generalized workflow for the synthesis and subsequent use of the target molecule in the preparation of a JAK inhibitor.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving intermediates and analogs of the title compound, as specific data for the direct synthesis is not consolidated in a single primary source.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity/Selectivity |

| Boc Protection | Racemic 3-aminopyrrolidine derivative | (Boc)2O, DCM | N-Boc protected pyrrolidine | >95% | N/A |

| Chiral Resolution | Racemic N-Boc-3-aminopyrrolidine | Chiral Tartaric Acid derivative, IPA | Diastereomeric Salt | ~40-50% (theoretical max 50%) | >99% de |

| N-Debenzylation | N-benzyl-pyrrolidine derivative | H2, Pd(OH)2/C, EtOH | Debenzylated pyrrolidine | >90% | N/A |

Conclusion

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. cusabio.com [cusabio.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. nbinno.com [nbinno.com]

- 8. research.unl.pt [research.unl.pt]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Potential Biological Targets of 3-Amino-4-Methylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological targets of 3-amino-4-methylpyrrolidine derivatives. This scaffold is a key pharmacophore in modern drug discovery, demonstrating significant activity across a range of enzymes and receptors. This document consolidates quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of 3-amino-4-methylpyrrolidine have been extensively investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, these derivatives prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making them a cornerstone in the treatment of type 2 diabetes.[1][3]

Quantitative Data: DPP-IV Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various 3-amino-4-substituted pyrrolidine derivatives against the DPP-IV enzyme.

| Compound ID | Substitution on Pyrrolidine | DPP-IV IC50 (nM) | Reference |

| 112a | 4-(5,5-difluoropiperidin-2-one) | 23 ± 9 | [4] |

| 5o | 4-(substituted-1,3,5-triazin-2-yl) | Not specified, but identified as a candidate for clinical development | [4][5] |

Experimental Protocol: DPP-IV Inhibition Assay

A common method for determining the inhibitory activity of compounds against DPP-IV is a fluorescence-based assay.[6][7]

Principle:

The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC). The release of the free AMC fluorophore is directly proportional to the enzyme's activity and can be quantified using a fluorometer. The reduction in fluorescence in the presence of an inhibitor indicates its potency.[6][7]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

-

Fluorogenic Substrate: H-Gly-Pro-AMC

-

Test Compounds (3-amino-4-methylpyrrolidine derivatives)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorometer with excitation at 350-360 nm and emission at 450-465 nm[6][7]

Procedure:

-

Reagent Preparation:

-

Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a stock solution of the substrate (H-Gly-Pro-AMC) and dilute it to the working concentration in Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the solvent used for the inhibitors.

-

Background Wells: Add diluted Assay Buffer and the inhibitor solvent (no enzyme).

-

Positive Control Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the positive control inhibitor (e.g., Sitagliptin).

-

Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the test compound dilutions.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Monitor the fluorescence intensity kinetically for a set period (e.g., 30 minutes), with readings taken at regular intervals (e.g., every minute).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: GLP-1 Mediated Insulin Secretion

The inhibition of DPP-IV by 3-amino-4-methylpyrrolidine derivatives leads to an increase in active GLP-1 levels, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

The 3-amino-4-methylpyrrolidine scaffold is also a critical component of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a G protein-coupled receptor that serves as a co-receptor for the entry of the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, primarily T-lymphocytes and macrophages.[8][9][10] By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry.[9][10]

Quantitative Data: CCR5 Antagonistic Activity

The following table presents the binding affinity and antiviral activity of representative 1,3,4-trisubstituted pyrrolidine derivatives as CCR5 antagonists.

| Compound ID | Modifications | CCR5 Binding Affinity (IC50, nM) | Anti-HIV Activity (IC95, nM) | Reference |

| 4a | 4-(aminoheterocycle)piperidine side chain | 1.8 | 50 | [4] |

| Exo-isomers with tropane ring | Replacement of piperidine with a tropane ring | Subnanomolar activity reported | Not specified | [11] |

Experimental Protocol: CCR5 Receptor Binding Assay

A common method to evaluate the binding of antagonists to the CCR5 receptor is a competitive radioligand binding assay.

Principle:

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., a chemokine like [125I]-MIP-1α or a known antagonist) for binding to cells or cell membranes expressing the CCR5 receptor. The reduction in radioactivity bound to the receptor in the presence of the test compound is indicative of its binding affinity.

Materials:

-

Cell line expressing human CCR5 (e.g., CHO-CCR5, U87-CD4-CCR5) or cell membranes from these cells.

-

Radiolabeled Ligand (e.g., [125I]-MIP-1α, [125I]-RANTES).

-

Test Compounds (3-amino-4-methylpyrrolidine derivatives).

-

Unlabeled Ligand (for determining non-specific binding).

-

Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Cell/Membrane Preparation:

-

Culture and harvest CCR5-expressing cells. For membrane preparations, cells are lysed, and the membrane fraction is isolated by centrifugation.

-

-

Assay Setup:

-

In a multi-tube format, set up the following:

-

Total Binding: Cell membranes/cells, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membranes/cells, radiolabeled ligand, and a high concentration of unlabeled ligand.

-

Competitor Binding: Cell membranes/cells, radiolabeled ligand, and serial dilutions of the test compound.

-

-

-

Incubation:

-

Incubate the reaction mixtures at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Signaling Pathway: HIV-1 Entry via CCR5 Co-receptor

The antagonism of CCR5 by 3-amino-4-methylpyrrolidine derivatives is a key mechanism for inhibiting HIV-1 entry into host cells.

Other Potential Biological Targets

While DPP-IV and CCR5 are the most prominent targets for 3-amino-4-methylpyrrolidine derivatives, the broader class of pyrrolidine derivatives has shown activity against several other enzymes, suggesting potential avenues for further investigation with this specific scaffold.

α-Glucosidase and α-Amylase Inhibition

Pyrrolidine derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the intestine.[12][13] Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, offering another therapeutic strategy for managing type 2 diabetes.

Factor Xa Inhibition

Certain amino(methyl) pyrrolidine-based sulfonamides have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[14] This suggests that the 3-amino-4-methylpyrrolidine scaffold could be explored for the development of novel anticoagulants.

Experimental Workflows for Screening

Conclusion

The 3-amino-4-methylpyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective activity against a range of clinically relevant biological targets. The primary focus of research has been on the development of DPP-IV inhibitors for type 2 diabetes and CCR5 antagonists for the treatment of HIV-1 infection. However, the broader inhibitory profile of pyrrolidine derivatives suggests that the 3-amino-4-methylpyrrolidine core could be successfully applied to the design of inhibitors for other enzymes such as α-glucosidase, α-amylase, and Factor Xa. This guide provides a foundational resource for researchers to build upon in the exploration and development of novel therapeutics based on this promising chemical scaffold.

References

- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. content.abcam.com [content.abcam.com]

- 8. CCR5 Revisited: How Mechanisms of HIV Entry Govern AIDS Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV - Wikipedia [en.wikipedia.org]

- 11. Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 2: Discovery of highly potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Functionalized Pyrrolidine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a "privileged scaffold."[1][2] This guide provides an in-depth exploration of the chemical space of functionalized pyrrolidine rings, detailing synthetic methodologies, biological activities, and the intricate signaling pathways they modulate. The unique three-dimensional architecture conferred by the sp³-hybridized carbons of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3]

Physicochemical Properties of the Pyrrolidine Scaffold

The pyrrolidine ring imparts specific physicochemical properties to a molecule that are advantageous for drug design. Its saturated nature allows for conformational flexibility, often described as "pseudorotation," which can be fine-tuned with substituents to achieve optimal binding to biological targets.[1] The nitrogen atom acts as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor, facilitating interactions with target proteins.[3][4] Furthermore, the pyrrolidine motif can enhance aqueous solubility and influence other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

| Property | Pyrrolidine | Cyclopentane | Pyrrole |

| Molecular Weight ( g/mol ) | 71.12 | 70.1 | 67.09 |

| pKa of conjugate acid | 11.27 | - | ~0.4 |

| LogP | 0.46 | 2.9 | 0.75 |

| Polar Surface Area (Ų) | 12.4 | 0 | 15.79 |

| Water Solubility | Highly soluble | Insoluble | 6 g/100 mL |

Table 1: Comparison of key physicochemical properties of pyrrolidine, cyclopentane, and pyrrole.[5][6][7]

Key Synthetic Strategies for Functionalized Pyrrolidines

The construction and functionalization of the pyrrolidine ring can be achieved through a variety of synthetic routes. These methods can be broadly categorized into the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.

1,3-Dipolar Cycloaddition

A cornerstone in the synthesis of pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[8] This method allows for the stereocontrolled formation of multiple stereocenters in a single step.[9]

General Experimental Protocol for 1,3-Dipolar Cycloaddition:

-

Generation of the Azomethine Ylide: The azomethine ylide is often generated in situ from the condensation of an α-amino acid (e.g., sarcosine or proline) with an aldehyde or ketone.[10] Alternatively, thermal or metal-catalyzed ring-opening of aziridines can be employed.[11]

-

Reaction with Dipolarophile: The generated azomethine ylide is then reacted with an electron-deficient alkene (the dipolarophile). The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or a dioxane/methanol mixture.[8]

-

Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation. In some cases, Lewis acid catalysts are used to enhance reactivity and stereoselectivity.[8]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired functionalized pyrrolidine.[8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and spiro-pyrrolidine oxindoles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13]

Experimental Protocol for the Synthesis of Spiro[pyrrolidine-3,3'-oxindole]s:

-

Reactant Preparation: In a round-bottom flask, dissolve tryptamine or a substituted tryptamine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water.[14]

-

Addition of Aldehyde and Catalyst: To the stirred solution, add the desired aromatic aldehyde (1.0 equivalent) followed by a catalytic amount of an acid such as trifluoroacetic acid (TFA).[12][14]

-

Addition of Oxidant: Add N-bromosuccinimide (NBS) (a stoichiometric amount) portion-wise to the reaction mixture.[14]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).[12]

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[14]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the spiro[pyrrolidine-3,3'-oxindole].[14]

Intramolecular Aminocyclization

Intramolecular aminocyclization provides a direct route to pyrrolidines from linear precursors containing an amine and a suitable electrophilic center or a C-H bond that can be functionalized.

General Procedure for Intramolecular Aminocyclization:

-

Substrate Synthesis: Synthesize an acyclic precursor containing a primary or secondary amine and a leaving group (e.g., a halide) or an unactivated C-H bond at the appropriate position for a 5-membered ring closure.[15][16]

-

Cyclization Conditions:

-

For precursors with leaving groups: The cyclization is typically effected by treating the substrate with a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or THF.[15]

-

For C-H activation: Transition metal catalysts (e.g., copper or rhodium) are often employed to facilitate the intramolecular amination of unactivated C(sp³)-H bonds.[16]

-

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or distillation to afford the functionalized pyrrolidine.

Biological Activities and Signaling Pathways

Functionalized pyrrolidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics for various diseases.

Anticancer Activity: PARP and CXCR4 Inhibition

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Pyrrolidine-based PARP inhibitors have been developed as potent anticancer agents.

CXCR4 Antagonism: The chemokine receptor CXCR4 and its ligand CXCL12 play a pivotal role in cancer metastasis. The CXCL12/CXCR4 axis mediates the migration of cancer cells to distant organs. Pyrrolidine-containing molecules have been designed as potent CXCR4 antagonists, demonstrating the ability to inhibit cancer cell migration and metastasis in preclinical models.[17]

| Compound | Target | IC50 | Reference |

| Pyrrolidine-based CXCR4 antagonist (Compound 46) | CXCR4 | 79 nM (binding affinity) | [17] |

| 0.25 nM (calcium flux) | [17] | ||

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa cells | 0.32 µM | [18] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa cells | 1.80 µM | [18] |

Table 2: Anticancer activity of selected pyrrolidine derivatives.

References

- 1. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

- 17. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Asymmetric Synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the asymmetric synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, a valuable chiral building block in medicinal chemistry.

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Specifically, chiral 3,4-disubstituted pyrrolidines are key intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The precise control of stereochemistry at the C3 and C4 positions is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This application note details a robust and stereoselective synthetic route to this compound, a versatile intermediate for drug discovery and development. The synthesis commences from a readily available chiral starting material and employs a series of reliable chemical transformations to afford the target compound with high stereochemical purity.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-1-(allyloxy)-2-methylbutan-2-ol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under an argon atmosphere, a solution of commercially available (R)-(-)-2-methyl-2,3-butanediol (10.4 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

-

Allyl bromide (9.5 mL, 110 mmol) is added dropwise at 0 °C, and the mixture is stirred at room temperature overnight.

-

The reaction is carefully quenched with water (20 mL) and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-1-(allyloxy)-2-methylbutan-2-ol.

Step 2: Synthesis of (R)-2-((oxiran-2-yl)methoxy)-2-methylbutane

-

To a solution of (R)-1-(allyloxy)-2-methylbutan-2-ol (14.4 g, 100 mmol) in dichloromethane (DCM, 300 mL) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 24.7 g, 110 mmol) is added portionwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is filtered to remove the m-chlorobenzoic acid precipitate.

-

The filtrate is washed successively with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxy ether, which is used in the next step without further purification.

Step 3: Synthesis of (3S,4S)-3-azido-4-methyl-1-(oxiran-2-ylmethoxy)butane

-

To a solution of the crude epoxy ether (16.0 g, approx. 100 mmol) in a mixture of ethanol and water (4:1, 250 mL), sodium azide (9.75 g, 150 mmol) and ammonium chloride (8.0 g, 150 mmol) are added.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude azido alcohol is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 4: Synthesis of tert-butyl ((2S,3S)-1-azido-3-hydroxy-2-methylpentan-4-yl)carbamate

-

To a solution of the purified azido alcohol (20.3 g, 100 mmol) in DCM (300 mL), triethylamine (20.9 mL, 150 mmol) and di-tert-butyl dicarbonate (Boc₂O, 26.2 g, 120 mmol) are added at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the Boc-protected azido alcohol.

Step 5: Synthesis of tert-butyl ((3S,4S)-1-hydroxy-4-methylpyrrolidin-3-yl)carbamate

-

To a solution of the Boc-protected azido alcohol (28.6 g, 100 mmol) in THF and water (9:1, 200 mL), triphenylphosphine (PPh₃, 28.9 g, 110 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, DCM/methanol gradient) to yield the amino alcohol.

Step 6: Synthesis of this compound

-

To a solution of the amino alcohol (21.6 g, 100 mmol) and triethylamine (27.9 mL, 200 mmol) in anhydrous DCM (400 mL) at 0 °C, methanesulfonyl chloride (MsCl, 8.5 mL, 110 mmol) is added dropwise.

-

The reaction is stirred at 0 °C for 2 hours.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude mesylate.

-

The crude mesylate is dissolved in anhydrous THF (300 mL), and sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol) is added portionwise at 0 °C.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The final product, this compound, is purified by flash column chromatography.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (diastereomeric/enantiomeric ratio) |

| 1 | (R)-1-(allyloxy)-2-methylbutan-2-ol | (R)-(-)-2-Methyl-2,3-butanediol | Allyl Bromide, NaH | 85 | >99% ee |

| 2 | (R)-2-((oxiran-2-yl)methoxy)-2-methylbutane | (R)-1-(allyloxy)-2-methylbutan-2-ol | m-CPBA | 90 (crude) | >95:5 dr |

| 3 | (3S,4S)-3-azido-4-methyl-1-(oxiran-2-ylmethoxy)butane | Epoxy ether | NaN₃, NH₄Cl | 75 | >95:5 dr |

| 4 | tert-butyl ((2S,3S)-1-azido-3-hydroxy-2-methylpentan-4-yl)carbamate | Azido alcohol | Boc₂O, Et₃N | 92 | >98% |

| 5 | tert-butyl ((3S,4S)-1-hydroxy-4-methylpyrrolidin-3-yl)carbamate | Boc-protected azido alcohol | PPh₃, H₂O | 88 | >98% |

| 6 | This compound | Amino alcohol | MsCl, Et₃N; NaH | 70 | >98% ee |

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthesis is controlled by the chirality of the starting material, (R)-(-)-2-methyl-2,3-butanediol. The subsequent stereocenters are introduced in a diastereoselective manner, guided by the existing chiral center. The key stereochemistry-defining steps are the epoxidation and the subsequent regioselective opening of the epoxide by the azide nucleophile, which proceeds with inversion of configuration. The final intramolecular cyclization occurs via an SN2 reaction, also with inversion of configuration at the carbon bearing the mesylate leaving group, ultimately affording the desired (3S,4S) stereochemistry.

Caption: Logic diagram illustrating the stereochemical control in the synthesis.

Conclusion